molecular formula C16H20O5 B1209057 (R)-Curvularin

(R)-Curvularin

Cat. No.: B1209057
M. Wt: 292.33 g/mol
InChI Key: VDUIGYAPSXCJFC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Curvularin is a natural product found in Alternaria macrospora and Penicillium sumatraense with data available.

Scientific Research Applications

Anti-Inflammatory Applications

  • Marine-Derived Fungal Strain Studies :

    • Curvularin derivatives from Penicillium sp. exhibited significant anti-inflammatory effects in LPS-induced RAW264.7 macrophages, particularly by inhibiting overproduction of nitric oxide and prostaglandin E2 (Tran Minh Ha et al., 2017).
  • Impact on Nucleus Pulposus Cells :

    • Demonstrated efficacy against LPS-induced inflammation in human nucleus pulposus cells, suggesting potential in treating inflammation-related lower back pain and sciatica (R. Banala et al., 2020).
  • Comparison with Glucocorticoids in Rheumatoid Arthritis Model :

    • Comparable to dexamethasone in reducing proinflammatory gene expression in a collagen-induced arthritis model in mice (Nadine Schmidt et al., 2012).

Cytotoxic Applications

  • Cytotoxicity Against Tumor Cells :

    • Curvularin showed potent cytotoxicity against various tumor cell lines, with structural modifications like sulfur substitution enhancing these effects (L. Meng et al., 2013).
  • Inhibition of Cell Division :

Antibacterial Applications

  • Antagonist of RhlR Quorum Sensing in Pseudomonas aeruginosa :

    • Curvularin inhibits RhlR-mediated virulent factor production in Pseudomonas aeruginosa, suggesting potential for treating chronic infections (Ha-Young Choi et al., 2022).
  • Activity Against Staphylococcus aureus :

    • Some curvularin derivatives showed bioactivity against Staphylococcus aureus, indicating potential as antibacterial agents (Lianwu Xie et al., 2009).

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(5R)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione

InChI

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3/t10-/m1/s1

InChI Key

VDUIGYAPSXCJFC-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

SMILES

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Canonical SMILES

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Pictograms

Irritant

Synonyms

10,11-dehydrocurvularin
curvularin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Curvularin
Reactant of Route 2
(R)-Curvularin
Reactant of Route 3
(R)-Curvularin
Reactant of Route 4
(R)-Curvularin
Reactant of Route 5
(R)-Curvularin
Reactant of Route 6
(R)-Curvularin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.